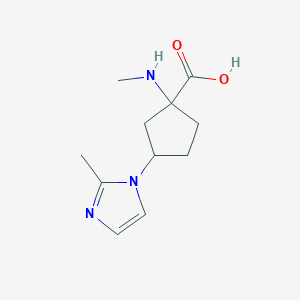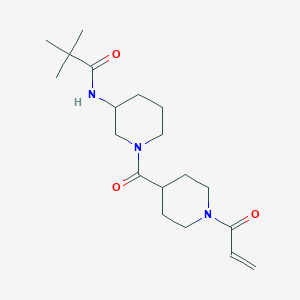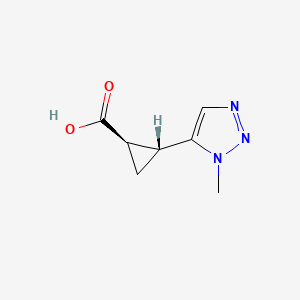![molecular formula C13H20ClN5O2 B13545217 Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13545217.png)
Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate: is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate typically involves the reaction of 4-chloro-1,3,5-triazine with tert-butyl 4-aminopiperidine-1-carboxylate. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent like dioxane or water . The reaction conditions often include heating the mixture to temperatures between 70-80°C to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction conditions and can reduce the reaction time significantly.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and bases like sodium carbonate.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents may be used depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield a new triazine derivative with different functional groups .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can be used to create chiral thiourea organocatalysts, which are important in asymmetric synthesis .
Biology and Medicine: It can be used in the development of antimicrobial agents, as triazine derivatives have shown activity against bacteria and fungi .
Industry: In the industrial sector, this compound can be used in the production of herbicides and other agrochemicals. Triazine derivatives are known for their herbicidal properties and are widely used in agriculture .
Mécanisme D'action
The mechanism of action of tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the triazine ring .
Comparaison Avec Des Composés Similaires
4,6-Dimethyl-1,3,5-triazin-2-amine: A triazine derivative with similar structural features but different substituents.
4,6-Di-tert-butyl-1,3,5-triazin-2-yl: Another triazine derivative used in the synthesis of chiral thiourea organocatalysts.
Uniqueness: tert-Butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate is unique due to the presence of the piperidine ring and the tert-butyl group. These structural features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H20ClN5O2 |
|---|---|
Poids moléculaire |
313.78 g/mol |
Nom IUPAC |
tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-9(5-7-19)17-11-16-8-15-10(14)18-11/h8-9H,4-7H2,1-3H3,(H,15,16,17,18) |
Clé InChI |
QNFYFDREXFRYNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13545200.png)

![4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B13545210.png)

